Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate
Overview
Description
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. These compounds are notable for their role as calcium channel blockers and have been extensively studied for their therapeutic potential in various medical conditions .
Mechanism of Action
Target of Action
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is known for its diverse pharmaceutical applications . The primary targets of 1,4-DHP derivatives are often calcium channels . These compounds act as calcium channel blockers, which are key in regulating blood pressure and mineral homeostasis .
Mode of Action
The compound interacts with its targets, primarily the calcium channels, by blocking them. This blocking action reduces the influx of calcium ions entering the heart and the vessels, thereby lowering heart rate .
Biochemical Pathways
The blocking of calcium channels affects several biochemical pathways. It impacts the excitation-contraction coupling of cardiac and skeletal smooth muscle, which is primarily regulated by the L-type calcium channel . The reduction in calcium influx can lead to a decrease in muscle contraction, which can help in conditions like hypertension.
Pharmacokinetics
The compound’s molecular weight is 1531784 , which might influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action at the molecular and cellular level is a decrease in the contraction of cardiac and skeletal smooth muscle. This leads to a reduction in heart rate and blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 1,4-DHP derivatives is often carried out using environmentally benign, green, and long-lasting reactions .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound has shown antimicrobial properties, suggesting interactions with microbial proteins that disrupt their normal function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect calcium signaling pathways, which are vital for numerous cellular processes, including muscle contraction and neurotransmitter release . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of calcium signaling . At higher doses, toxic or adverse effects can occur, including disruption of normal cellular functions and potential toxicity to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the levels of other metabolites in the body, potentially influencing metabolic flux and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate can be synthesized through the Hantzsch reaction, a well-known method for preparing 1,4-dihydropyridines. This reaction involves the condensation of an aldehyde, ethyl acetoacetate, and ammonium acetate under specific conditions. The reaction is typically carried out at 80°C under solvent-free conditions, resulting in high yields .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-dihydropyridines, including this compound, often employs green and efficient methodologies. One such method involves the use of Glycine-HCl buffer as both solvent and catalyst, which offers several benefits, including high yields, environmentally friendly procedures, short reaction times, and simple work-up processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
Scientific Research Applications
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.
Medicine: Investigated for its therapeutic potential in treating conditions such as hypertension, cancer, and neurodegenerative diseases.
Industry: Utilized in the development of agrochemicals and other industrial products .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate stands out due to its specific structural modifications, which can enhance its pharmacological properties and reduce potential side effects. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 1-methyl-4H-pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h3,5-6H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTANRJAPQJTLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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